REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl.N([O-])=O.[Na+].[N-:14]=[N+:15]=[N-].[Na+]>O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[N:4]=[N+:14]=[N-:15] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 4.44g
|
Type
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CUSTOM
|
Details
|
kept at 0°-5° C.
|
Type
|
ADDITION
|
Details
|
was treated with a solution of 2.90g
|
Type
|
WAIT
|
Details
|
The reaction mixture was aged for one-half hour at 0°-5° C.
|
Type
|
ADDITION
|
Details
|
there was then added slowly to the mixture a solution of 2.6g
|
Type
|
CUSTOM
|
Details
|
was then allowed to slowly reach room temperature, and it
|
Type
|
ADDITION
|
Details
|
There was then added 40 ml
|
Type
|
CUSTOM
|
Details
|
to separate into two
|
Type
|
CUSTOM
|
Details
|
separate layers
|
Type
|
CUSTOM
|
Details
|
The yellow petroleum ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at a temperature of about 30° C
|
Type
|
CUSTOM
|
Details
|
There was produced 5.5g
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)N=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |